L-Gulonic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

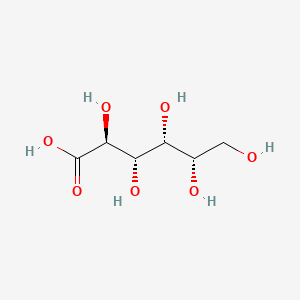

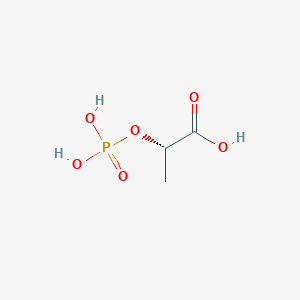

L-Gulonic acid, also known as L-Gulonate, is an organic compound with the molecular formula C6H12O7 . It belongs to the class of organic compounds known as monosaccharide phosphates, which are monosaccharides comprising a phosphated group linked to the carbohydrate unit .

Synthesis Analysis

This compound is typically produced via a two-step fermentation process utilizing three bacterial strains . The process involves the conversion of D-sorbitol to 2-keto-L-gulonic acid (2-KGA), the precursor of vitamin C . A recent study has shown that a synthetic microbial consortium consisting of Gluconobacter oxydans, Ketogulonicigenium vulgare, and Bacillus endophyticus was able to produce 73.7 g/L 2-KGA within 30 hours .Molecular Structure Analysis

The molecular structure of this compound is characterized by 4 defined stereocentres . The molecular weight is 196.155 Da and the molecular formula is C6H12O7 .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. For instance, the production of 2-KGA, a precursor of vitamin C, involves the conversion of sorbose to 2-KGA through a biochemical route using microorganisms .Physical And Chemical Properties Analysis

This compound is a solid substance with a beige color . It has an average mass of 196.155 Da and a mono-isotopic mass of 196.058304 Da .Wissenschaftliche Forschungsanwendungen

Biotechnological Synthesis

L-Gulonic acid can be synthesized from gluconic acid using co-immobilized cells of Gluconobacter oxydans and Corynebacterium sp., demonstrating its biotechnological production potential. This method achieved a conversion of 38% (g/g) from gluconic acid, highlighting an efficient bioconversion process (Jiang & Peiji, 1998).

Ascorbic Acid Biosynthesis

Studies have shown that compounds like phenylbutazone and orphenadrine can stimulate the biosynthesis of L-ascorbic acid from glucose through the glucuronic acid pathway, involving this compound as an intermediate. This highlights its role in ascorbic acid metabolism (Conney & Burns, 1959).

Genetic Modification for Synthesis

Erwinia herbicola, genetically modified, can produce 2-keto-L-gulonic acid, a key intermediate in L-ascorbic acid synthesis. This demonstrates the potential of genetic engineering in producing commercially significant compounds using this compound derivatives (Anderson et al., 1985).

Analytical Chemistry Applications

This compound γ-lactone can be used to overcome matrix effects in gas chromatography analysis of organophosphorus pesticide residues in vegetables. This showcases its utility in improving analytical methodologies (Mou Renxiang, 2011).

Role in Fungal Metabolism

In the fungus Aspergillus niger, this compound is a part of the catabolic pathway for D-glucuronic acid, derived from plant cell wall polysaccharides. This indicates its role in fungal metabolism and potential applications in biomass conversion (Kuivanen, Arvas, & Richard, 2017).

DNA Transformation in Microorganisms

Studies have explored the biological effects of 2-keto-L-gulonic acid strains and their DNA when implanted by low-energy ions. This offers a novel method for constructing genetically engineered microorganisms, with potential applications in various fields of biotechnology (Y. Zengliang, 2004).

Antioxidative Effects

Research has indicated that 2,3-Diketo-L-gulonic acid, an intermediate product of oxidative degradation of L-ascorbic acid, exhibits strong antioxidative effects. This suggests potential applications of this compound derivatives in antioxidative therapies (Li, Suzuki, & Kurata, 2001).

Zukünftige Richtungen

The production of L-Gulonic acid and its derivatives has significant implications for the future of biotechnology. Recent advances in the production of 2-KGA using mixed-culture fermentation have shown promise, and future research will likely focus on optimizing this process . Additionally, the potential of synthetic microbial consortia in biological and environmental engineering processes such as bioproduction of desired chemicals and fuels, as well as biodegradation of persistent contaminants, is being explored .

Eigenschaften

| 526-97-6 | |

Molekularformel |

C6H12O7 |

Molekulargewicht |

196.16 g/mol |

IUPAC-Name |

(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanoic acid |

InChI |

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4+,5-/m0/s1 |

InChI-Schlüssel |

RGHNJXZEOKUKBD-KLVWXMOXSA-N |

Isomerische SMILES |

C([C@@H]([C@@H]([C@H]([C@@H](C(=O)O)O)O)O)O)O |

SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)O |

Kanonische SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)O |

| 526-97-6 | |

Synonyme |

gulonate gulonic acid gulonic acid, (L)-isomer gulonic acid, ion (1-), (L)-isomer gulonic acid, monosodium salt, (L)-isome |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)thio]propyl]-1H-benzimidazol-2-one](/img/structure/B1238370.png)

![1-[2-(3-Methylanilino)-5-nitrophenyl]sulfonyl-3-propan-2-ylurea](/img/structure/B1238371.png)

![3-Fluoro-5-morpholin-4-YL-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-YL]benzamide](/img/structure/B1238377.png)

![[(2R,3S,4S,5R,6S)-6-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B1238381.png)